Cas no 22886-43-7 (cytidylyl-(5'->2')-guanosine)

cytidylyl-(5'->2')-guanosine structure
cytidylyl-(5'->2')-guanosine structure
Product Name:cytidylyl-(5'->2')-guanosine
CAS-nummer:22886-43-7
MF:C19H25N8O12P
MW:588.421964406967
CID:270849
Update Time:2023-11-19

cytidylyl-(5'->2')-guanosine Chemische en fysische eigenschappen

Naam en identificatie

    • 5')- (9CI)
    • [2-(2-amino-6-oxo-3H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)tetra hydrofuran-3-yl] [5-(4-amino-2-oxo-pyrimidin-1-yl)-3,4-dihydroxy- tetrahydrofuran-2-yl]methyl hydrogen phosphate
    • (2R,3R,4R,5R)-2-(2-amino-6-oxo-3,6-dihydro-9H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-3-yl [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl hydrogen phosphate (non-preferred name)
    • [2-(2-amino-6-oxo-3H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-3-yl] [5-(4-amino-2-oxo-pyrimidin-1-yl
    • Cytidylyl-(5'.2')-guanosine
    • Guanosine, cytidylyl-(5'-2')-
    • Guanylyl-(2',5')-cytidine
    • 2'-O-(5'-Cytidylyl)guanosine
    • [(2R,3R,4R,5R)-2-(2-Amino-6-oxo-3H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl][(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate
    • CID 135777625
    • cytidylyl-(5'->2')-guanosine
    • Einecs 245-298-5
    • [(2R,3R,4R,5R)-2-(2-amino-6-oxo-3H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate
    • Inchi: 1S/C19H25N8O12P/c20-8-1-2-26(19(33)23-8)16-12(31)10(29)7(38-16)4-36-40(34,35)39-13-11(30)6(3-28)37-17(13)27-5-22-9-14(27)24-18(21)25-15(9)32/h1-2,5-7,10-13,16-17,28-31H,3-4H2,(H,34,35)(H2,20,23,33)(H3,21,24,25,32)/t6-,7-,10-,11-,12-,13-,16-,17-/m1/s1
    • InChI-sleutel: UMZCUWSFHYADTH-VMIOUTBZSA-N
    • LACHT: P(=O)(O)(OC[C@@H]1[C@H]([C@H]([C@H](N2C(N=C(C=C2)N)=O)O1)O)O)O[C@H]1[C@H](N2C=NC3C(NC(N)=NC2=3)=O)O[C@H](CO)[C@H]1O

Berekende eigenschappen

  • Exacte massa: 588.133
  • Monoisotopische massa: 588.133
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 8
  • Aantal waterstofbondacceptatoren: 14
  • Zware atoomtelling: 40
  • Aantal draaibare bindingen: 8
  • Complexiteit: 1170
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 8
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 299

Experimentele eigenschappen

  • Dichtheid: 2.31
  • Kookpunt: 1057.6°C at 760 mmHg
  • Vlampunt: 593.4°C
  • Brekindex: 1.927
  • PSA: 317.43000
  • LogboekP: -3.40230
Aanbevolen leveranciers
Shanghai Pearlk Chemicals Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Essenoi Fine Chemical Co., Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
NewCan Biotech Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
NewCan Biotech Limited
Zhangzhou Sinobioway Peptide Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Zhangzhou Sinobioway Peptide Co.,Ltd.
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.